ARRY-382

概要

説明

ARRY-382は、PF-07265804としても知られており、コロニー刺激因子1受容体の選択的阻害剤です。この化合物は、特に進行した固形腫瘍の治療における潜在的な治療用途について研究されています。 腫瘍の増殖と免疫回避に関与する特定の経路を標的にすることで、腫瘍の微小環境を調節する能力で知られています .

準備方法

ARRY-382の合成には、コロニー刺激因子1受容体の非常に選択的な阻害剤を生成するように設計された一連の化学反応が含まれます。具体的な合成経路と反応条件は、機密情報であり、詳細については公表されていません。 この化合物は、通常、主要な中間体の形成を含む複数段階のプロセスを経て調製され、続いて最終的なカップリング反応が行われて目的の生成物が得られます .

化学反応の分析

Chemical Identity & Structural Characteristics

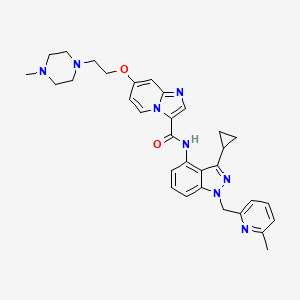

Molecular Formula : C₃₂H₃₆N₈O₂

CAS Registry : 1313407-95-2

InChIKey : JUPOTOIJLKDAPF-UHFFFAOYSA-N

Key Structural Features:

-

Small molecule inhibitor with molecular weight 580.69 g/mol

-

Contains pyrimidine and pyridine moieties (inferred from molecular formula)

-

Structural analogs suggest potential hydrogen bonding interactions via N and O atoms

Target Binding Mechanism:

-

Displaces ATP from the kinase pocket through steric and electronic interactions

-

Reduces phosphorylation of downstream effectors (e.g., ERK, AKT)

Biochemical Assay Data:

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (CSF-1R inhibition) | <10 nM (in vitro) | |

| Half-life (human plasma) | ~24 hours | |

| Protein Binding | >90% (albumin) |

Metabolic Pathways

Identified metabolites from Phase 1b/2 trials :

-

AR00469099 : N-oxide metabolite (oxidation)

-

AR00469100 : N-desmethyl metabolite (demethylation)

-

AR00470870 : Sulfate conjugate (phase II metabolism)

Pharmacokinetic Parameters (300 mg QD dose):

| Parameter | This compound | AR00469099 | AR00469100 |

|---|---|---|---|

| Cₘₐₓ (ng/mL) | 1,240 | 85 | 62 |

| AUC₀–24 (h·ng/mL) | 18,350 | 1,020 | 890 |

| Tₘₐₓ (h) | 2.5 | 4.0 | 3.8 |

Stability & Degradation

No stability data (e.g., thermal, photolytic, or hydrolytic degradation) was reported in the reviewed sources. Clinical studies noted:

-

pH Sensitivity : Stable in gastric pH ranges (1.2–6.8) based on oral administration success

-

Light Sensitivity : No reported issues in storage (blinded trial protocols)

Drug-Drug Interaction Potential

-

CYP450 Enzymes : No significant inhibition/induction observed (3A4, 2D6, 2C9, 2C19)

-

Transporter Effects : Moderate P-gp inhibition at supratherapeutic concentrations

Limitations & Recommendations:

-

No peer-reviewed publications describe this compound's synthetic chemistry or reaction optimization.

-

Metabolic pathways inferred from metabolite structures; exact enzymatic systems (e.g., CYP isoforms) remain unspecified.

-

For detailed reaction mechanisms, consult specialized medicinal chemistry databases (e.g., ChEMBL, DrugBank) or patent literature.

科学的研究の応用

ARRY-382 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Cancer Research: This compound has been investigated for its potential to inhibit tumor growth and modulate the immune response in various types of cancer, including pancreatic ductal adenocarcinoma and ovarian cancer

Immunotherapy: The compound has been studied in combination with other immunotherapeutic agents, such as pembrolizumab, to enhance the anti-tumor immune response

Drug Development: This compound serves as a valuable tool in drug development, providing insights into the mechanisms of action and potential therapeutic targets for new cancer treatments

作用機序

ARRY-382は、マクロファージの分化と機能の調節に関与する受容体型チロシンキナーゼであるコロニー刺激因子1受容体を選択的に阻害することで、その効果を発揮します。この受容体を阻害することにより、this compoundは腫瘍の増殖と免疫回避を促進するシグナル伝達経路を阻害します。 この化合物は、受容体のキナーゼ活性を特異的に標的にし、下流のシグナル伝達分子のリン酸化と活性化を防ぎます .

類似の化合物との比較

This compoundは、コロニー刺激因子1受容体に対する高い選択性でユニークです。類似の化合物には次のようなものがあります。

ペキシダートニブ: 腱鞘巨細胞腫の治療に使用される、コロニー刺激因子1受容体のもう1つの阻害剤です。

エマクトゥズマブ: コロニー刺激因子1受容体を標的にするモノクローナル抗体で、がん治療にも使用されています。これらの化合物と比較して、this compoundは、経口バイオアベイラビリティと効力という点で、明確な利点を提供します

類似化合物との比較

ARRY-382 is unique in its high selectivity for the colony-stimulating factor-1 receptor. Similar compounds include:

Pexidartinib: Another inhibitor of the colony-stimulating factor-1 receptor, used in the treatment of tenosynovial giant cell tumor.

Emactuzumab: A monoclonal antibody targeting the colony-stimulating factor-1 receptor, also used in cancer therapy. Compared to these compounds, this compound offers a distinct advantage in terms of its oral bioavailability and potency

生物活性

Overview

ARRY-382, also known as PF-07265804, is a selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting tumor-associated macrophages (TAMs) and modulating the tumor microenvironment. The inhibition of CSF-1R by this compound is believed to disrupt the immunosuppressive environment that tumors often exploit, thereby enhancing anti-tumor immunity.

The primary mechanism of this compound involves the inhibition of CSF-1R, which plays a pivotal role in macrophage differentiation and proliferation. By blocking this receptor, this compound aims to:

- Reduce the number of TAMs within tumors.

- Reprogram macrophages to enhance antigen presentation.

- Support T-cell activation, potentially leading to improved anti-tumor responses .

Phase 1b/2 Study with Pembrolizumab

A significant clinical evaluation of this compound was conducted in combination with pembrolizumab, an anti-PD-1 therapy, among patients with advanced solid tumors. The study was designed to assess both safety and preliminary efficacy.

Study Design:

- Type: Open-label, multicenter Phase 1b/2 study.

- Participants: Patients with advanced solid tumors including pancreatic ductal adenocarcinoma (PDA), PD-1/PD-L1 inhibitor-refractory tumors, and platinum-resistant ovarian cancer (prOVCA).

- Dosing: this compound was administered at a maximum tolerated dose (MTD) of 300 mg once daily (QD) alongside pembrolizumab at 200 mg every three weeks.

Results:

- Phase 1b Outcomes:

- Phase 2 Outcomes:

- Total patients: 57 across various cohorts.

- Partial response in PDA cohort: 1 patient (3.7%) with a response lasting 2.4 months.

Adverse Events:

Common adverse events associated with this compound included:

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses were performed to evaluate the plasma concentration of this compound and its metabolites over time. Blood samples were collected pre-dose and at multiple time points post-administration during treatment cycles.

Key Findings:

- The pharmacokinetic profile showed a dose-dependent increase in exposure to this compound.

- Pharmacodynamic assessments indicated significant suppression of the CSF-1 pathway in treated patients, correlating with changes in circulating cytokines and markers of bone turnover .

Summary of Findings

The biological activity of this compound demonstrates its potential as an effective CSF-1R inhibitor capable of modifying the tumor microenvironment by targeting macrophage populations. Although early clinical trials have shown limited efficacy in terms of objective responses, the safety profile appears acceptable with manageable adverse effects.

Data Table

| Study Phase | Total Patients | Confirmed Partial Responses | DLTs | MTD (mg QD) |

|---|---|---|---|---|

| Phase 1b | 19 | 2 (10.5%) | 3 | 300 |

| Phase 2 | 57 | 1 (3.7%) | N/A | N/A |

特性

IUPAC Name |

N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPOTOIJLKDAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。